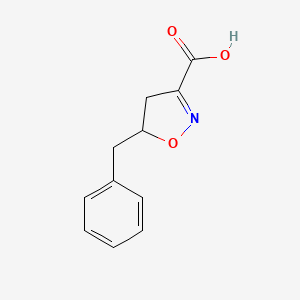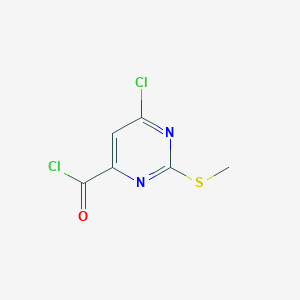
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
The synthesis of 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride typically involves the chlorination of 2-(methylsulfanyl)pyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
科学的研究の応用
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chloro and methylsulfanyl groups enhances its binding affinity and specificity towards these targets. The compound may also interfere with cellular pathways, leading to the desired therapeutic effects.
類似化合物との比較
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride can be compared with other similar compounds such as:
4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: This compound has two chlorine atoms and a carboxylic acid group, making it more reactive in certain substitution reactions.
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: The presence of a trifluoromethyl group enhances its lipophilicity and potential biological activity.
Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: This ester derivative is used as an intermediate in organic synthesis and has similar reactivity patterns.
Each of these compounds has unique properties and applications, highlighting the versatility of the pyrimidine scaffold in chemical research and development.
特性
CAS番号 |
200000-17-5 |
|---|---|
分子式 |
C6H4Cl2N2OS |
分子量 |
223.08 g/mol |
IUPAC名 |
6-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3 |
InChIキー |
KOASFDHANLMFGZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=N1)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


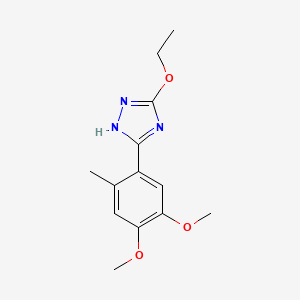
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
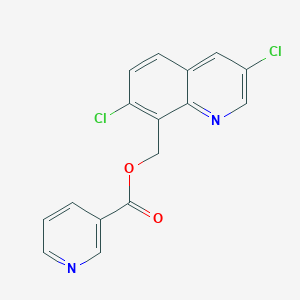

![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)
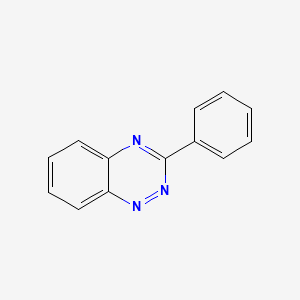
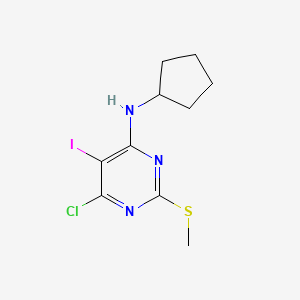
![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
